N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a 4-methylphenyl group attached to a pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the subsequent attachment of the cyclohexyl, ethyl, and 4-methylphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Substituents: The cyclohexyl, ethyl, and 4-methylphenyl groups are typically introduced through nucleophilic substitution reactions, using reagents such as alkyl halides or aryl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-indole-3-amine
- N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrrole-3-amine
Uniqueness
N-cyclohexyl-N-ethyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H25N5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25N5/c1-3-24(16-7-5-4-6-8-16)19-18-13-23-25(20(18)22-14-21-19)17-11-9-15(2)10-12-17/h9-14,16H,3-8H2,1-2H3 |
InChI Key |
UCVQCUROELEYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)C |
Origin of Product |
United States |
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